molecular formula C13H19N3O B11824680 1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11824680
M. Wt: 233.31 g/mol
InChI Key: GRPQKKMQNBDSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . This compound is characterized by the presence of a piperidine ring attached to a pyridine ring, which is further substituted with an amino group and a methyl group. It is primarily used in research and development within the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific substitution pattern on the pyridine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-[2-(6-amino-5-methylpyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H19N3O/c1-9-7-11(8-15-13(9)14)12-5-3-4-6-16(12)10(2)17/h7-8,12H,3-6H2,1-2H3,(H2,14,15)

InChI Key

GRPQKKMQNBDSGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N)C2CCCCN2C(=O)C

Origin of Product

United States

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